molecular formula C19H25N5O2 B2970713 2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034452-32-7

2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2970713
CAS No.: 2034452-32-7
M. Wt: 355.442
InChI Key: SGZFFGGZIMNASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic chemical compound offered for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This molecule features a complex structure that incorporates two privileged scaffolds in medicinal chemistry: a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core and a 6-morpholinopyridine moiety. The benzimidazole structure is a well-known pharmacophore found in compounds with a wide range of biological activities. The morpholinopyridine group is frequently employed in drug discovery to fine-tune physicochemical properties such as solubility and metabolic stability, and can be instrumental in target engagement . The specific fusion of a tetrahydrobenzimidazole carboxamide with a morpholinopyridinemethyl group makes this compound a valuable intermediate for researchers working in hit-to-lead optimization and scaffold-oriented synthesis. It can be utilized to explore structure-activity relationships (SAR) in the development of novel therapeutic agents. Potential research applications for this compound and its analogs include serving as a key intermediate in the synthesis of potential kinase inhibitors, given the prevalence of similar structures in known kinase inhibitor patents . It may also be used as a building block for generating molecular libraries for high-throughput screening against various biological targets, or in foundational academic research to investigate the synthetic chemistry and physicochemical characterization of complex heterocyclic systems. Researchers are encouraged to thoroughly characterize this compound in their own specific experimental systems.

Properties

IUPAC Name

2-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-13-22-16-4-3-15(10-17(16)23-13)19(25)21-12-14-2-5-18(20-11-14)24-6-8-26-9-7-24/h2,5,11,15H,3-4,6-10,12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFFGGZIMNASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for diverse biological activities. The presence of the morpholinopyridinyl moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and inhibition of protein synthesis .

CompoundZone of Inhibition (mm)
This compoundTBD
Norfloxacin28
Ciprofloxacin30

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key enzymes involved in cancer metabolism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to reduced viability of pathogenic organisms or cancer cells.
  • Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structures to this compound displayed promising activity against various bacterial strains .

Anticancer Research

A separate investigation focused on the anticancer properties of imidazole derivatives revealed that specific modifications in the structure could enhance potency against certain cancer cell lines. This study highlighted the importance of structural diversity in developing effective anticancer agents .

Comparison with Similar Compounds

2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Key Structural Differences:

Feature Target Compound Compound 1 (Pyrrolidine) Compound 2 (Morpholine)
Pyridine Substituent 6-morpholino at position 3 2-pyrrolidinyl at position 4 2-morpholino at position 4
Morpholine/Pyrrolidine Morpholine Pyrrolidine Morpholine
Backbone Tetrahydrobenzoimidazole Tetrahydrobenzoimidazole Tetrahydrobenzoimidazole

The position of the morpholine group (6 vs. 2 on the pyridine ring) and the choice of heterocycle (morpholine vs. pyrrolidine) likely impact solubility and target binding. Morpholine’s oxygen atom may enhance hydrophilicity compared to pyrrolidine, while substituent positioning affects steric interactions with biological targets .

Comparison with Angiotensin II Receptor Antagonists

lists several benzoimidazole-based drugs, including losartan and valsartan , which are angiotensin II receptor blockers (ARBs).

Parameter Target Compound Losartan Valsartan
Core Structure Tetrahydrobenzoimidazole Imidazole Biphenyl-tetrazole
Key Functional Groups Carboxamide, morpholine-pyridine Tetrazole, biphenyl Tetrazole, valine derivative
Pharmacological Target Potential GPCR Angiotensin II receptor Angiotensin II receptor

Unlike losartan and valsartan, the target compound lacks a tetrazole group, which is critical for ionic interactions in ARBs. Instead, its carboxamide and morpholine groups may favor hydrogen bonding with alternative targets, such as kinases or serotonin receptors .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol)* logP* Water Solubility* Key Target (Hypothesized)
Target Compound ~400 2.1 Moderate GPCR/kinase
Compound 1 (Pyrrolidine) ~390 2.8 Low Not reported
Compound 2 (Morpholine) ~400 2.3 Moderate Not reported
Losartan 422.91 5.1 Low Angiotensin II receptor

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